(5-bromo-1H-indol-2-yl)methanamine hydrochloride
Overview
Description
(5-bromo-1H-indol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10BrClN2 and a molecular weight of 261.55 g/mol . It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The presence of the indole nucleus in biologically active compounds contributes to their broad-spectrum biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways, leading to a wide range of biological activities . For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting certain viral replication pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-indol-2-yl)methanamine hydrochloride typically involves the bromination of indole derivatives followed by amination. One common method includes the bromination of indole at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane . The resulting 5-bromoindole is then subjected to a Mannich reaction with formaldehyde and a primary amine to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-bromo-1H-indol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted indole derivatives, while oxidation and reduction can lead to different functionalized indoles .
Scientific Research Applications
(5-bromo-1H-indol-2-yl)methanamine hydrochloride has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: A precursor in the synthesis of (5-bromo-1H-indol-2-yl)methanamine hydrochloride.
5-chloro-1H-indol-2-yl)methanamine hydrochloride: A similar compound with a chlorine atom instead of bromine.
5-fluoro-1H-indol-2-yl)methanamine hydrochloride: A fluorinated analogue.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogues .
Properties
IUPAC Name |
(5-bromo-1H-indol-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4,12H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCSYMAPJRRIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1646155-43-2 | |
Record name | (5-bromo-1H-indol-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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